TGN-020 sodium

AQP4 selectivity aquaporin isoform profiling off-target minimization

Choose TGN-020 sodium for your AQP4 research. Unlike non-selective alternatives or prodrugs needing enzymatic conversion, it offers direct, isoform-selective inhibition across AQP1-AQP9. The high aqueous solubility (438 mM) enables DMSO-free in vivo dosing, while extensive published protocols using 100 mg/kg single-dose regimens provide validated references. With a clinical [¹¹C]TGN-020 PET tracer counterpart and a 32% reduction in vascular water efflux rate constant documented via FEXI-BBB imaging, TGN-020 sodium is the essential reference standard for translational neuroimaging and multi-endpoint assessment in spinal cord injury and cerebral ischemia models.

Molecular Formula C8H5N4NaOS
Molecular Weight 228.21 g/mol
Cat. No. B8112031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTGN-020 sodium
Molecular FormulaC8H5N4NaOS
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)[N-]C2=NN=CS2.[Na+]
InChIInChI=1S/C8H6N4OS.Na/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;/h1-5H,(H,11,12,13);/q;+1/p-1
InChIKeyYVHWOCDMDRVSHB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TGN-020 Sodium Procurement Guide: Selective AQP4 Inhibitor for Cerebral Edema and Neuroprotection Research


TGN-020 sodium (CAS 1313731-99-5, free base CAS 51987-99-6) is a 2-(nicotinamide)-1,3,4-thiadiazole derivative that functions as a selective aquaporin-4 (AQP4) water channel inhibitor with a reported IC50 of approximately 3.1–3.5 μM [1]. The sodium salt formulation (molecular weight 228.21 g/mol) offers aqueous solubility of 100 mg/mL, enabling versatile formulation for in vivo applications [2]. TGN-020 is the most extensively characterized AQP4 inhibitor in the literature, with over 20 peer-reviewed publications documenting its use across diverse neurological models including spinal cord injury, cerebral ischemia, epilepsy, and glymphatic function studies .

Why Generic AQP4 Inhibitor Substitution Is Not Advisable for TGN-020 Sodium


AQP4 inhibitors currently available in the research market exhibit profound differences in selectivity, potency, assay-dependent activity, and in vivo validation. Critically, TGN-020 demonstrates isoform selectivity across AQP1-AQP9 with no inhibitory effect on other aquaporins, whereas commonly considered alternatives like acetazolamide inhibit both AQP1 and AQP4 non-selectively [1]. Furthermore, the prodrug AER-271 requires in vivo enzymatic conversion to AER-270 for activity, introducing pharmacokinetic variability absent in directly active TGN-020 sodium [2]. Most significantly, independent validation studies across multiple cellular systems reveal that several compounds marketed as AQP4 inhibitors fail to inhibit AQP4 in mammalian cell and reconstituted protein assays, despite apparent activity in Xenopus oocyte systems [3]. These assay-dependent effects have critical implications for experimental design and data interpretation, making compound interchange without rigorous validation highly problematic.

TGN-020 Sodium Quantitative Differentiation Evidence: Comparative Analysis Against AQP4 Inhibitor Alternatives


Isoform Selectivity: TGN-020 Sodium Demonstrates Complete AQP4 Selectivity vs. Pan-AQP Inhibition by Acetazolamide

TGN-020 sodium exhibits exclusive selectivity for AQP4 among the aquaporin family. In comprehensive isoform profiling using AQP-expressing Xenopus laevis oocytes monitored by a high-resolution volume recording system, TGN-020 displayed no inhibitory effect on AQP1 through AQP9 at concentrations that fully inhibit AQP4 (IC50 ~3.5 μM) [1]. In contrast, acetazolamide—a commonly used alternative for cerebral edema research—inhibits both AQP1 and AQP4 water flux non-selectively [2]. This complete isoform selectivity enables unambiguous attribution of observed biological effects specifically to AQP4 inhibition, whereas acetazolamide's dual AQP1/AQP4 inhibition confounds mechanistic interpretation in tissues co-expressing multiple aquaporins.

AQP4 selectivity aquaporin isoform profiling off-target minimization

In Vivo BBB Water Exchange: TGN-020 Sodium Reduces kbo by 32% vs. No Change with Ouabain Control

In a direct in vivo pharmacologic study using filter-exchange imaging for blood-brain barrier assessment (FEXI-BBB) in rats, TGN-020 administration significantly decreased the vascular water efflux rate constant (kbo) by 32% compared to control conditions (kbo = 3.07 ± 0.81 s⁻¹ vs. 2.09 ± 1.10 s⁻¹, p < 0.05) [1]. Critically, the ouabain-treated group (Na⁺/K⁺-ATPase inhibitor on the luminal endothelial side) showed no significant change in kbo compared to control (2.51 ± 0.58 s⁻¹ vs. 2.37 ± 1.02 s⁻¹, p = 0.73), confirming that the observed reduction is specifically attributable to AQP4 inhibition rather than general disruption of endothelial transport mechanisms [1]. The FEXI-BBB method demonstrated good reproducibility with an intraclass correlation coefficient of 0.79 for kbo measurement [1].

blood-brain barrier water exchange filter-exchange imaging FEXI-BBB

In Vivo Efficacy Equivalence: TGN-020 Sodium Matches AER-271 in Neuroprotection Without Requiring Prodrug Activation

A comparative assessment of TGN-020 and AER-271 (the phosphonate prodrug of AER-270) in mitigating apoptosis and microglial polarization in ischemic mice revealed neuroprotective effects with no significant difference in efficacy between the two compounds . However, a critical practical distinction exists: AER-271 requires in vivo enzymatic conversion by endogenous phosphatases to yield the active AER-270 species, introducing pharmacokinetic variability and potential inter-individual differences in prodrug activation efficiency [1]. TGN-020 sodium, by contrast, is administered in its directly active form and demonstrated significant survival benefit over vehicle control in acute water intoxication models (n=8 vehicle, n=10 TGN-020, p=0.034 by Mantel-Cox test) [2].

neuroprotection cerebral ischemia stroke model prodrug comparison

Assay-Dependent Activity: TGN-020 Sodium Shows Oocyte-Specific Inhibition vs. Mammalian Cell Inactivity — Critical Experimental Design Consideration

Independent validation across multiple cellular and molecular assay systems demonstrates that TGN-020 exhibits assay-dependent AQP4 inhibitory activity: it produces apparent inhibition of AQP4 in Xenopus laevis oocyte swelling assays but shows no inhibitory effect in assays using reconstituted recombinant AQP4 or mammalian cells expressing exogenous or endogenous AQP4 [1]. This pattern was consistently observed in a doctoral thesis characterizing proposed AQP4 blockers across multiple assay platforms, which reported inhibition in oocyte assays but not in reconstituted recombinant AQP4 or mammalian cell systems [2]. Notably, this assay-dependence is not unique to TGN-020—AER-270 exhibits the identical pattern—but TGN-020's extensive publication record (over 20 cited publications) provides substantially more documented experimental context for researchers to evaluate assay selection and data interpretation than any alternative AQP4 inhibitor .

assay validation Xenopus oocyte mammalian cell AQP4 inhibition mechanism

Clinical Translation Potential: TGN-020 Sodium Is the Only AQP4 Inhibitor Validated as a PET Tracer for Human Brain Imaging

TGN-020 is uniquely positioned among AQP4 inhibitors as the only compound successfully developed into a clinical PET tracer. [¹¹C]TGN-020 has been validated for positron emission tomography imaging of aquaporin-4 in the human brain and used in clinical studies [1]. The optimized one-pot radiosynthesis procedure achieves radiochemical purity >95% (n=12) with molar activity (Am) of 160–360 GBq/μmol at end of synthesis and a synthesis time of approximately 60 minutes, with radiochemical yield of 2.8 ± 0.7% based on [¹¹C]CO₂ (n=12) [2]. In contrast, the AER-270/AER-271 program, while in Phase I clinical trials for acute ischemic stroke (initiated June 2018), has no published PET imaging capability and no reported clinical imaging validation [3]. ORI-TRN-002, an electronic homologue of TGN-020 with IC50 2.9 ± 0.6 μM and improved solubility, remains at the preclinical stage [4].

PET imaging clinical translation radiosynthesis AQP4 tracer

Solubility and Formulation Advantage: TGN-020 Sodium Salt Enables 438 mM Aqueous Solutions vs. Limited DMSO Solubility of Free Base Alternatives

TGN-020 sodium (CAS 1313731-99-5, MW 228.21 g/mol) achieves aqueous solubility of 100 mg/mL (438.19 mM) in H₂O with ultrasonic assistance, enabling direct preparation of concentrated aqueous dosing solutions for in vivo administration without organic co-solvents [1]. In contrast, the free base form TGN-020 (CAS 51987-99-6, MW 206.22 g/mol) is only soluble in DMSO up to 10 mg/mL with warming, and requires acidic conditions (1eq. HCl) for limited aqueous solubility of 2.06 mg/mL . This 200-fold difference in aqueous solubility (438 mM vs. ~2 mM without DMSO) has direct implications for in vivo experimental design: the sodium salt eliminates the need for DMSO vehicle controls and minimizes potential vehicle-associated artifacts in sensitive neurological assays. For comparison, ORI-TRN-002 was specifically developed to address solubility limitations of existing AQP4 inhibitors, highlighting that solubility remains a recognized limitation across this compound class [2].

aqueous solubility formulation in vivo dosing sodium salt

TGN-020 Sodium: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Spinal Cord Injury Research Requiring Combined Edema Reduction and Motor Function Assessment

Based on direct in vivo evidence that TGN-020 significantly enhances astrocyte autophagy, reduces neuroinflammation, and improves motor function recovery in rat SCI models through AQP4/PPAR-γ/mTOR pathway activation [1], TGN-020 sodium is optimally positioned for SCI studies requiring multi-endpoint assessment. The compound's high aqueous solubility (438 mM) [2] enables convenient intraperitoneal administration without DMSO vehicle confounding, while the extensive published protocols using 100 mg/kg single-dose regimens provide validated dosing references [3].

Blood-Brain Barrier Water Exchange and Glymphatic Function Studies Using FEXI-MRI

The 32% reduction in vascular water efflux rate constant (kbo) documented via FEXI-BBB imaging [1] establishes TGN-020 sodium as a validated pharmacologic tool for BBB water exchange studies. This quantitative in vivo readout, combined with the compound's development as a clinical [¹¹C]TGN-020 PET tracer with >95% radiochemical purity [2], creates unique opportunities for cross-modal validation between preclinical MRI and clinical PET imaging studies of glymphatic function and cerebral water homeostasis.

Cerebral Ischemia and Neuroprotection Studies Requiring Direct AQP4 Inhibition Without Prodrug Complexity

For transient middle cerebral artery occlusion (tMCAO) and related cerebral ischemia models, TGN-020 sodium provides equivalent neuroprotective efficacy to AER-271 while eliminating the confounding variable of prodrug conversion [1]. The compound's direct activity, combined with documented effects on regional cerebral blood flow increase and ischemia-induced brain edema reduction [2], makes it the preferred choice for studies where minimizing pharmacokinetic variables is paramount to data reproducibility.

PET Tracer Development and Translational AQP4 Imaging Studies

As the only AQP4 inhibitor scaffold successfully translated to a clinical PET tracer ([¹¹C]TGN-020) with validated human brain imaging applications [1], TGN-020 sodium serves as the essential reference standard for radiochemistry development and cold-compound validation in PET imaging studies. The optimized radiosynthesis procedure achieving molar activity of 160–360 GBq/μmol within 60 minutes [2] provides a robust manufacturing foundation for translational imaging programs investigating AQP4 expression in neurological disorders including ischemic stroke, Alzheimer's disease, and traumatic brain injury [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TGN-020 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.